Gilvocarin V
Description
Historical Context of Gilvocarin V Discovery and Initial Research Trajectories
The history of this compound is intertwined with that of a broader class of compounds first isolated in the mid-20th century. In 1955, a substance named chrysomycin was isolated from a Streptomyces species, but the purification and structural elucidation techniques of the era were insufficient to fully characterize it. uni-muenchen.de The first isolation of a compound later identified as Gilvocarcin V occurred in 1971 from Streptomyces collinus, though its structure also remained undetermined at the time. uni-muenchen.de
The definitive discovery and characterization of the gilvocarcins occurred in the early 1980s. A group of antitumor antibiotics, designated Gilvocarcin V and Gilvocarcin M, were found in the culture broths of an actinomycete, strain DO-38. nih.gov This producing organism was subsequently identified as a new species and named Streptomyces gilvotanareus. nih.gov In 1981, the full structures of Gilvocarcin V and its congener, Gilvocarcin M, were elucidated through a combination of chemical degradation, nuclear magnetic resonance (NMR), and mass spectrometry. nih.gov These studies revealed a novel skeleton featuring a benzonaphthopyranone system linked to a deoxysugar moiety via a carbon-carbon (C-C) glycosyl bond, a distinctive and stabilizing feature. nih.govresearchgate.net The structure of Gilvocarcin M was confirmed by X-ray analysis, which in turn helped solidify the structural assignments for the entire family. uni-muenchen.denih.gov
Initial research trajectories were driven by the compounds' significant biological effects. Early studies demonstrated that Gilvocarcin V and M possess activity against Gram-positive bacteria and show potent antitumor activity in experimental models, including mouse sarcoma 180 and mouse leukemia P388. nih.gov Subsequent research focused on its unique mode of action, revealing that Gilvocarcin V intercalates with DNA and, upon activation by near-UV or visible light, can induce single-strand breaks and form covalent adducts with DNA. asm.orgnih.gov The presence of a vinyl group at the C-8 position of Gilvocarcin V was found to be crucial for its enhanced antitumor activity compared to its analogues, Gilvocarcin M (methyl group) and Gilvocarcin E (ethyl group). nih.gov
| Property | This compound |
| CAS Number | 77879-90-4 |
| Molecular Formula | C27H26O9 |
| Molecular Weight | 494.5 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in DMF and DMSO; moderately soluble in methanol (B129727) and ethanol; poor water solubility. bioaustralis.com |
| Producing Organisms | Streptomyces gilvotanareus, Streptomyces collinus, Streptomyces griseoflavus, Streptomyces polyformus. uni-muenchen.denih.govasm.orgrsc.org |
Classification and Significance within the Gilvocarcin and Anthracycline Families of Natural Products
This compound is classified as a member of the gilvocarcin family, a distinct group of polyketide-derived aromatic C-glycoside antibiotics. uni-muenchen.denih.gov This family is considered a unique subgroup of the broader angucycline class of natural products. uni-muenchen.deasm.org The defining structural features of gilvocarcins are a rearranged angucyclinone core, which forms a benzo[d]naphtho[1,2-b]pyran-6-one moiety, and a C-glycosidically attached deoxysugar. uni-muenchen.deasm.org The C-glycosidic bond is a key feature, conferring greater stability against chemical and enzymatic hydrolysis compared to the more common O-glycosides. researchgate.net
While both gilvocarcins and the well-known anthracyclines (e.g., doxorubicin) are potent antitumor antibiotics derived from Streptomyces, they belong to different structural classes. Anthracyclines are characterized by a tetracyclic anthraquinone (B42736) core. In contrast, gilvocarcins possess a different, rearranged polyketide backbone. researchgate.net
The significance of this compound stems from its potent and diverse biological activities, including antibacterial, antiviral, and particularly, antitumor effects. nih.govbioaustralis.com It is generally the most potent member of the natural gilvocarcin complex. bioaustralis.com Its mechanism of action is a primary area of its significance; it is a DNA intercalator, but its potent cytotoxicity is also attributed to a photoactivated [2+2] cycloaddition between its vinyl group and DNA thymine (B56734) residues. nih.govnih.gov This leads to covalent DNA adducts and has been shown to mediate a unique cross-linking of DNA with histone H3, a protein critical for DNA replication and transcription. asm.orgnih.govaacrjournals.org This distinct mode of action, combining intercalation with light-induced covalent modification, sets it apart from many other anticancer agents and contributes to its low in vivo toxicity relative to its high efficacy. nih.gov
Overview of Advanced Research Paradigms and Challenges for this compound
Research into this compound has evolved from initial isolation and characterization to sophisticated molecular-level investigations, driven by its unique structure and promising biological profile. However, significant challenges remain, primarily related to the total chemical synthesis of its complex architecture and the full elucidation of its molecular mechanisms. uni-muenchen.denih.gov
Advanced research paradigms have largely centered on biosynthetic engineering and the generation of novel analogues through combinatorial biosynthesis. A major breakthrough in this area was the cloning and characterization of the complete gilvocarcin (gil) biosynthetic gene cluster from S. griseoflavus. nih.govresearchgate.net This has provided profound insights into the enzymatic machinery responsible for its formation, including the unique enzymes that catalyze the oxidative rearrangement of the angucycline precursor and the crucial C-glycosylation step. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H26O9 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
4-[(2R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h5-11,22-24,26,28-31H,1H2,2-4H3/t11?,22?,23?,24?,26-/m1/s1 |
InChI Key |
XCWHINLKQMCRON-ACYWPUFKSA-N |
Isomeric SMILES |
CC(C1C(C([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Origin of Product |
United States |
Natural Origin and Biosynthetic Pathways of Gilvocarin V
Identification of Producing Organisms and Genetic Resources
The discovery and subsequent biosynthetic investigation of Gilvocarin V are rooted in the exploration of microbial secondary metabolism, particularly within the phylum Actinobacteria.
The canonical and most extensively studied producer of this compound is the soil-dwelling bacterium Streptomyces griseoflavus [1, 2]. Strains such as S. griseoflavus (Tü 2598) and Gö 3385a were among the first from which the gilvocarcins were isolated and characterized [5, 6]. This organism has served as the model system for dissecting the genetic and biochemical logic of gilvocarcin assembly. The availability of its genomic data and the development of genetic manipulation tools have been instrumental in assigning functions to the genes responsible for producing the final molecule . The initial discovery highlighted the potential of Streptomyces species as a rich source of structurally novel and complex polyketides .
While S. griseoflavus is the primary source, gilvocarcins and structurally related analogs have been identified from other microbial producers. For instance, related compounds have been found in other Streptomyces species, such as Streptomyces anandii . The study of these alternative producers reveals significant genetic divergence in their respective biosynthetic gene clusters (BGCs). These variations often manifest in the production of different gilvocarcin analogs, such as Gilvocarin M or Gilvocarin E, which differ in their alkyl side chains (e.g., methyl or ethyl instead of vinyl) . This natural diversification underscores the evolutionary plasticity of BGCs and provides a valuable resource for understanding the structure-function relationships of the tailoring enzymes that decorate the core gilvocarcin scaffold [1, 3].
Genetic Basis of this compound Biosynthesis
The complete blueprint for this compound production is encoded within a contiguous set of genes known as the gilvocarcin (gil) gene cluster.
The gil gene cluster from S. griseoflavus is a large, approximately 38-kb region of DNA that orchestrates the biosynthesis of this compound [1, 2]. This cluster contains all the requisite genes for the synthesis of the polyketide backbone, its oxidative rearrangement, the biosynthesis and attachment of the deoxysugar, and various tailoring reactions . Heterologous expression of the entire gil cluster in a host organism like Streptomyces coelicolor or Streptomyces lividans has successfully resulted in the production of gilvocarcins, confirming that the cluster is complete and self-sufficient for biosynthesis .
The table below summarizes some of the key genes identified within the gil cluster and their general roles.
| Gene | Proposed General Function | Reference |
|---|---|---|
| gilP, gilQ, gilR, gilS | Type II Polyketide Synthase (PKS) complex; responsible for building the aromatic core. | [1, 2] |
| gilOII, gilOIII, gilOIV | Oxygenases/Oxidoreductases; involved in critical oxidative tailoring and rearrangement steps. | [1, 6] |
| gilG | Glycosyltransferase; attaches the deoxysugar moiety to the aglycone. | [5, 6] |
| gilT, gilU, gilV | Tailoring enzymes; involved in post-PKS modifications, including formation of the vinyl group. | |
| gilD, gilE, gilF | Deoxysugar biosynthesis genes; produce the activated sugar donor (TDP-D-fucofuranose). | |
| gilH | Regulatory gene; likely controls the expression of the entire gene cluster. |
Through gene knockout experiments, in vitro enzymatic assays, and structural biology, the functions of key enzymes within the gil pathway have been precisely annotated.
Polyketide Synthase (PKS): The aglycone scaffold is assembled by a type II PKS encoded by the genes gilP (ketosynthase β, KSβ), gilQ (chain length factor/ketosynthase α, KSα), gilR (acyl carrier protein, ACP), and gilS (ketoreductase, KR) [1, 4]. This complex catalyzes the iterative condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide chain.
Oxygenases: The pathway features several crucial oxygenases. The most remarkable is GilOIV , a flavin-dependent Baeyer-Villiger monooxygenase (BVMO) that catalyzes the signature oxidative cleavage of a C-C bond in an anthraquinone-like intermediate, rearranging the polycyclic core into the characteristic coumarin (B35378) scaffold of the gilvocarcins [6, 8]. GilOII , a P450 monooxygenase, is proposed to perform a hydroxylation step on an early intermediate .
Glycosyltransferase (GT): GilG is the C-glycosyltransferase that catalyzes the attachment of a TDP-D-fucofuranose sugar donor to the aglycone. This C-glycosylation is a critical step, forming a stable carbon-carbon bond between the sugar and the aromatic core, a feature that distinguishes the gilvocarcins from more common O-glycosides [1, 6].
Oxidoreductases: GilOIII , an FAD-dependent oxidoreductase, plays a pivotal role in preparing the aglycone for C-glycosylation. It is proposed to oxidize the C-8 position of the aglycone intermediate (prejadomycin), creating an electrophilic quinone methide species that is then susceptible to nucleophilic attack by the sugar [1, 8].
The table below provides a detailed summary of these key enzymes.
| Enzyme (Gene) | Enzyme Class | Specific Function in this compound Biosynthesis | Reference |
|---|---|---|---|
| GilP/GilQ/GilR/GilS | Type II Polyketide Synthase | Assembles the C16 linear polyketide backbone from acetyl-CoA and malonyl-CoA units. | [1, 4] |
| GilOIV | Baeyer-Villiger Monooxygenase (BVMO) | Performs oxidative C-C bond cleavage and lactonization to form the benzo[d]naphtho[1,2-b]pyran-6-one core. | [6, 8] |
| GilG | C-Glycosyltransferase | Catalyzes the formation of the C-C bond between the aglycone and the TDP-D-fucofuranose sugar. | [1, 6] |
| GilOIII | FAD-dependent Oxidoreductase | Oxidizes the aglycone at C-8 to generate a quinone methide intermediate, activating it for C-glycosylation. | [1, 8] |
| GilOII | P450 Monooxygenase | Catalyzes an early hydroxylation step on the polyketide intermediate. |
Elucidation of Biosynthetic Intermediates and Mechanistic Steps
The biosynthesis of this compound proceeds through a series of well-defined intermediates and enzymatic transformations.
Polyketide Assembly and Cyclization: The pathway initiates with the Gil-PKS complex producing a linear octaketide. This precursor undergoes a series of cyclization and aromatization reactions, likely involving intermediates such as SEK43, to form a tetracyclic aromatic intermediate [1, 9].
Oxidative Tailoring: This tetracyclic core undergoes further modifications. An early intermediate is hydroxylated by GilOII. Subsequent oxidations lead to the formation of prejadomycin , a key branching point intermediate also found in the biosynthesis of other natural products [1, 8].
Core Rearrangement: The pivotal step is the transformation of the prejadomycin-like intermediate by the BVMO, GilOIV. This enzyme catalyzes a Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group, followed by ring expansion and subsequent rearrangement. This unique reaction cleaves a C-C bond in the aromatic system, converting the angular tetracyclic core into the final lactone-containing coumarin scaffold of the gilvocarcin aglycone [6, 8].
C-Glycosylation: The aglycone is then activated for glycosylation. The oxidoreductase GilOIII oxidizes the C-8 hydroxyl group to form a highly reactive quinone methide. This electrophilic species is the substrate for the C-glycosyltransferase GilG, which facilitates the nucleophilic attack from the activated sugar, TDP-D-fucofuranose, to form the stable C-glycosidic bond [1, 8].
Final Tailoring: The final step in the formation of this compound is the installation of the C-4 vinyl group. This is believed to be accomplished by a dedicated tailoring enzyme encoded within the gil cluster, which modifies the ethyl side chain present on the precursor, Gilvocarin E, to generate the final vinyl moiety .
This sequence of events, from the programmed assembly of a simple carbon chain to a cascade of precise oxidative and glycosidic modifications, exemplifies the chemical sophistication of microbial biosynthetic pathways.
Polyketide Synthase (PKS) Assembly and Cyclization
The biosynthesis of this compound begins with the formation of its polyketide backbone by a type II polyketide synthase (PKS) system. uni-muenchen.deescholarship.org These systems are multi-enzyme complexes that construct polyketides through sequential condensation of small carboxylic acid units. wikipedia.orgresearchgate.net In the case of this compound, the assembly is initiated with a propionyl-CoA starter unit and extended by nine malonyl-CoA units. uni-muenchen.de The genes responsible for this process are located within the gil gene cluster and include those encoding the ketosynthase (KSα and KSβ), chain length factor, and acyl carrier protein (ACP). researchgate.net
The resulting linear polyketide chain undergoes a series of intramolecular aldol (B89426) condensations and dehydration steps, guided by cyclase enzymes also encoded in the gene cluster, to form a characteristic angular tetracyclic intermediate. uni-muenchen.denih.gov This foundational scaffold is then subjected to further enzymatic modifications to yield the final gilvocarcin core. uni-muenchen.de
Table 1: Key Enzymes in this compound Polyketide Assembly and Cyclization
| Gene | Enzyme | Function |
| gilA | Ketosynthase β (KSβ) | Part of the minimal PKS, involved in chain elongation. researchgate.net |
| gilB | Ketosynthase α (KSα) | Part of the minimal PKS, catalyzes Claisen condensation. researchgate.net |
| gilC | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain. researchgate.net |
| gilF | Ketoreductase (KR) | Associated with the PKS, likely involved in early reduction steps. researchgate.net |
| gilG, gilK | Cyclases | Mediate the regioselective cyclization of the polyketide chain. researchgate.netnih.gov |
| gilP | Malonyl CoA:ACP transacylase (MAT) | Loads extender units onto the ACP. researchgate.net |
| gilQ | Acyltransferase (AT) | Potentially involved in selecting the starter unit. nih.gov |
Oxidative Rearrangements and Vinyl Group Formation
Following the initial cyclization, the polyketide intermediate undergoes significant oxidative rearrangements to form the unique coumarin-based core of the gilvocarcins. nih.govnih.gov This process involves a critical C-C bond cleavage of an angucyclinone-like precursor, a reaction catalyzed by FAD-dependent oxygenases GilOI and GilOIV. nih.govacs.org These enzymes are believed to work in a concerted fashion to execute this complex transformation. acs.orgmdpi.com
A distinctive feature of this compound is the vinyl group at the C8 position, which is essential for its DNA-binding activity. nih.gov The formation of this vinyl group is a late-stage modification. Genetic inactivation studies have identified the cytochrome P450 enzyme, GilOIII, as being responsible for this conversion, likely through the dehydrogenation of an ethyl side chain. nih.govnih.gov The precise mechanism is thought to involve hydroxylation of the ethyl group followed by dehydration. nih.gov
C-Glycosylation Mechanism and Sugar Moiety Elucidation
A critical step in the biosynthesis of this compound is the attachment of a D-fucofuranose sugar to the aglycone core via a C-C bond, a process known as C-glycosylation. nih.govnumberanalytics.com This bond is more stable than the O- or N-glycosidic linkages commonly found in other natural products. d-nb.info The sugar donor for this reaction is TDP-D-fucofuranose, which is synthesized from glucose-1-phosphate by enzymes encoded within the gil gene cluster, including GilD (NDP-glucose synthase), GilE (NDP-glucose 4,6-dehydratase), and GilU (a 4-ketoreductase). nih.govasm.org
The C-glycosylation reaction itself is catalyzed by the C-glycosyltransferase GilGT. nih.govnih.gov This enzyme facilitates the transfer of the activated furanose sugar to the gilvocarcin aglycone, known as defucogilvocarcin. nih.gov The structure of the sugar moiety and its C-glycosidic linkage have been confirmed through extensive spectroscopic analysis, including 2D NMR, and by generating and analyzing mutants deficient in the glycosylation step. nih.govnih.govresearchgate.netresearchgate.net Two mechanisms have been proposed for the C-glycosylation: a direct aromatic substitution or an initial O-glycosylation followed by a Fries-like rearrangement. nih.gov
Terminal Enzymatic Conversions (e.g., Lactone Formation)
The final step in the formation of the characteristic benzo[d]naphtho[1,2-b]pyran-6-one structure of this compound is the creation of a lactone ring. acs.org This transformation is accomplished through a Baeyer-Villiger oxidation, a reaction catalyzed by the oxygenase GilOIV. uni-muenchen.de However, more recent studies have pointed to the involvement of an unusual oxidoreductase, GilR, in catalyzing this lactone formation. escholarship.orgacs.orgscispace.com This enzyme is crucial for converting the precursor into the final, biologically active lactone-containing product. mdpi.com The lactone ring is a key structural feature required for the compound's antitumor activity. nih.gov
Chemoenzymatic and Combinatorial Biosynthetic Approaches for this compound Pathway Engineering
The elucidation of the this compound biosynthetic pathway has paved the way for pathway engineering to create novel analogs with potentially improved therapeutic properties. researchgate.netnih.gov Combinatorial biosynthesis, which involves mixing and matching biosynthetic genes from different pathways, is a powerful strategy for generating structural diversity. frontiersin.orgrsc.org
By inactivating specific genes in the gil cluster, researchers can accumulate biosynthetic intermediates that can be used in chemoenzymatic synthesis. For instance, inactivating the gilGT gene results in the accumulation of the aglycone, which can then be glycosylated with different sugar moieties using other flexible glycosyltransferases. nih.govresearchgate.net This approach, known as glycodiversification, has successfully produced gilvocarcin analogs with altered sugars, such as D-olivosyl and L-rhamnosyl derivatives. asm.orgnih.govresearchgate.net
Furthermore, modifying the enzymes responsible for forming the C8 side chain or altering the PKS machinery can lead to analogs with different substitutions and core structures. uni-muenchen.de These engineered pathways, sometimes combined with feeding synthetic precursor analogs to mutant strains (mutasynthesis), provide a robust platform for creating libraries of "unnatural" natural products, expanding the chemical space of the gilvocarcin family for drug discovery. nih.govresearchgate.netnih.gov
Total Chemical Synthesis of Gilvocarin V
Retrosynthetic Analysis and Strategic Disconnections
The foundation of a successful total synthesis lies in a logical retrosynthetic analysis, which involves a systematic deconstruction of the target molecule into simpler, readily available starting materials. For Gilvocarin V, a primary disconnection is typically made at the C-glycosidic bond, separating the complex aglycone from the D-fucofuranose sugar moiety. This is a strategic choice as it breaks the molecule into two key fragments of comparable complexity, allowing for a convergent synthesis.
Further retrosynthetic analysis of the aglycone, the benzo[d]naphtho[1,2-b]pyran-6-one core, identifies the lactone bridge and the biaryl axis as key structural features to be addressed. A logical disconnection of the lactone reveals a carboxylic acid and a phenol (B47542) precursor. The biaryl linkage can be disconnected to simplify the aromatic core into two separate aromatic fragments. This convergent approach allows for the independent synthesis of the glycosyl donor and the aglycone precursor, which are then coupled in a later step.
A pivotal strategy in the synthesis of the gilvocarcins, including this compound, was developed by Suzuki and co-workers. acs.org Their retrosynthetic approach is outlined below:
| Target Molecule | Key Disconnections | Precursors |
| This compound | C-Glycosidic Bond | C-glycosylated naphthol derivative and a benzoic acid derivative |
| Lactone Ring | Naphthol precursor and a carboxylic acid | |
| Biaryl Linkage | Substituted benzene (B151609) and naphthalene (B1677914) derivatives | |
| Naphthol Core | Diels-Alder reaction between a benzyne (B1209423) and a furan (B31954) derivative |
This strategic deconstruction simplifies the complex tetracyclic system into manageable building blocks, for which efficient synthetic routes can be devised.
Development of Novel Synthetic Routes to the Polycyclic Core Structure
The synthesis of the tetracyclic aglycone of this compound represents a significant challenge due to its fused aromatic system and inherent potential for regioisomeric complications. Creative solutions have been developed to overcome these hurdles and construct the core with high efficiency and control.
While the core of this compound is largely aromatic and planar, stereochemical control becomes crucial during the construction of the C-glycosidic linkage and in the synthesis of the sugar moiety, which will be discussed in subsequent sections. In the construction of the aglycone itself, controlling the regiochemistry of bond formations is the primary concern to ensure the correct assembly of the fused ring system.
A key innovation in the synthesis of the gilvocarcin aglycone was the application of a Diels-Alder reaction involving a benzyne intermediate. The Suzuki group demonstrated that a sugar-bearing benzyne species could undergo a [4+2] cycloaddition with 2-methoxyfuran. acs.org This powerful reaction constructs the central naphthalene core with the sugar moiety already attached at the correct position, thereby ensuring the desired regiochemistry.
The resulting naphthol derivative serves as a common intermediate for the synthesis of different gilvocarcin analogues. acs.org To complete the benzo[d]naphtho[1,2-b]pyran-6-one structure, the naphthol is acylated with a suitable benzoic acid derivative. Subsequent palladium-catalyzed cyclization forges the lactone ring, completing the tetracyclic core of this compound. acs.org More recent methodologies have also explored transition-metal-catalyzed C-H activation strategies to form the dibenzo[b,d]pyran-6-one core structure, which is analogous to the gilvocarcin aglycone. nih.gov
| Key Reaction | Reactants | Product |
| Diels-Alder Cycloaddition | Sugar-bearing o-haloaryl triflate (benzyne precursor) and 2-methoxyfuran | C-glycosylated naphthol derivative |
| Acylation | Naphthol intermediate and a substituted benzoic acid | Ester precursor |
| Palladium-Catalyzed Cyclization | Ester precursor | Benzo[d]naphtho[1,2-b]pyran-6-one core |
Construction of the C-Glycosidic Linkage and Glycosyl Moiety
The formation of the C-glycosidic bond is one of the most challenging and critical steps in the total synthesis of this compound. This bond connects the D-fucofuranose sugar to the aromatic core and must be formed with precise stereochemical control.
As mentioned previously, a highly effective strategy for the stereoselective formation of the C-glycosidic bond is to incorporate the sugar moiety into one of the precursors for the construction of the aglycone. The intramolecular nature of the key bond-forming reactions can then dictate the stereochemistry. The Diels-Alder reaction between a sugar-bearing benzyne and furan is a prime example of this approach. acs.org
Another powerful method for creating aryl C-glycosides is the O→C glycoside rearrangement. This involves the initial formation of an O-glycoside, which then rearranges to the more stable C-glycoside under the influence of a Lewis acid. This rearrangement has been successfully employed in the synthesis of gilvocarcin analogues. acs.org
The sugar component of this compound is the rare D-fucofuranose. The synthesis of this specific sugar in its correct form and with appropriate protecting groups for subsequent reactions is a crucial prerequisite for the total synthesis. The absolute configuration of the D-fucofuranose moiety was definitively established through the total synthesis of Gilvocarcin V by Suzuki and colleagues in 1994. nih.gov The synthesis of the required fucofuranose donor typically starts from a readily available sugar, such as D-galactose, and involves a series of protecting group manipulations and stereoselective reductions to achieve the desired furanose form with the correct stereochemistry at all chiral centers.
The synthesis of complex natural products like this compound is a significant challenge in organic chemistry. The development of a total synthesis route often involves extensive research and can be a lengthy process. While the total synthesis of the broader "gilvocarcin" class of molecules has been reported, a detailed, step-by-step synthetic protocol specifically for this compound, as required by the provided outline, could not be located.
Therefore, this article cannot be generated with the scientific accuracy and depth requested in the instructions due to the lack of specific data in the available scientific literature.
Molecular Mechanisms of Action and Biological Interactions of Gilvocarin V
Direct Molecular Targets and Binding Dynamics
The primary cellular target of Gilvocarin V is DNA. The compound's planar aromatic structure allows it to intercalate between the base pairs of the DNA double helix. This non-covalent interaction is the initial step in a cascade of events that can lead to cytotoxic outcomes. Beyond simple intercalation, this compound can also form covalent adducts with DNA bases, particularly upon photoactivation. These interactions are not random but exhibit a degree of sequence specificity. Furthermore, this compound influences the activity of DNA topoisomerases, enzymes critical for managing the topological stresses in DNA during replication, transcription, and other vital cellular functions.
Interaction with Nucleic Acids (DNA Intercalation and Adduct Formation)
This compound's interaction with DNA is a critical aspect of its mechanism of action, involving both reversible intercalation and irreversible covalent bond formation.
The binding of this compound to DNA is not uniform and demonstrates a notable dependence on the nucleotide sequence. Research has shown that this compound binds more efficiently to DNA regions characterized by alternating purine (B94841) and pyrimidine (B1678525) bases. nih.govnih.gov A comparative study assessing the binding of this compound to two different hexadecamer DNA sequences, d[ATATATAGCTATATAT]2 (an alternating purine-pyrimidine sequence) and d[AAAAAAAGCTTTTTTT]2 (a homopurine-homopyrimidine sequence), revealed a clear preference. Under equilibrium conditions, this compound demonstrated significantly more efficient binding to the alternating purine:pyrimidine sequence hexadecamer compared to the homopurine:homopyrimidine duplex at identical compound-to-DNA ratios. nih.govnih.gov This preferential binding suggests that the specific conformational features of alternating purine-pyrimidine stretches of DNA create a more favorable environment for the intercalation of the this compound molecule.
| DNA Sequence Type | Binding Efficiency of this compound |
| Alternating Purine-Pyrimidine | Higher |
| Homopurine-Homopyrimidine | Lower |
A key feature of this compound's interaction with DNA is its ability to form covalent adducts upon activation by UV light. This process is mediated by the vinyl group present in the this compound structure. Photobiological studies have demonstrated that upon photo-irradiation, the vinyl group of this compound can undergo a [2+2] cycloaddition reaction with DNA bases, particularly with thymine (B56734) residues. oup.com This reaction results in the formation of a stable, covalent bond between the drug and the DNA, creating a bulky adduct that can interfere with DNA replication and transcription. While thymine has been identified as a primary target for this photoactivated cycloaddition, further analysis has suggested that adduct formation with adenine (B156593) or guanine (B1146940) residues may also be possible. nih.govnih.gov
Modulation of DNA Topoisomerase Activities
This compound has been shown to interfere with the function of DNA topoisomerases, a class of enzymes essential for maintaining the proper topology of DNA.
Topoisomerase inhibitors can be broadly categorized as either catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA, or topoisomerase poisons, which trap the enzyme in a covalent complex with DNA. Topoisomerase poisons stabilize the "cleavable complex," a transient intermediate in the topoisomerase reaction cycle where the enzyme is covalently bonded to the cleaved DNA strand. nih.govbiorxiv.orgresearchgate.net This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks. nih.govbiorxiv.orgresearchgate.net
Cross-Linking with Histone H3 and Chromatin Remodeling
A key aspect of this compound's mechanism of action involves its ability to induce protein-DNA cross-links upon photoactivation. Research has identified that photoactivated this compound selectively cross-links the phosphorylated form of histone H3 to DNA in human fibroblast cells. nih.govnih.gov This selective cross-linking is a critical event that is thought to contribute significantly to the compound's potent antitumor activity. nih.gov
The proposed mechanism for this interaction suggests that the sugar moiety of this compound, a D-fucofuranose, plays a crucial role. It is hypothesized to form hydrogen bonds with histone H3, thereby facilitating the cross-linking process upon photoactivation. nih.gov Structure-activity relationship studies with a related compound, Polycarcin V, which has an L-rhamnose moiety, have provided further insights. These studies revealed that a free 2'-OH group on the sugar is essential for bioactivity, likely acting as a key hydrogen bond donor for the interaction with histone H3. nih.gov This tight interaction between the histone and DNA, mediated by this compound, is believed to inhibit the growth of cancer cells. nih.gov
While the cross-linking event between this compound and histone H3 is established, the direct consequences of this action on chromatin remodeling are still an area of active investigation. The formation of such a covalent adduct between a core histone and DNA would invariably alter the local chromatin structure. This could have profound effects on DNA accessibility for crucial cellular processes such as transcription and replication, thereby contributing to the cytotoxic effects of the compound. However, detailed mechanistic studies elucidating the specific changes in chromatin architecture following Gilvocarcin V-induced cross-linking are not yet extensively documented in the available scientific literature.
Cellular Pathway Perturbations Induced by this compound (Mechanistic Focus)
This compound's interaction with cellular macromolecules triggers significant perturbations in fundamental cellular pathways, primarily those involved in DNA metabolism and cell cycle control.
A primary consequence of this compound's interaction with DNA is the potent inhibition of DNA synthesis. This inhibition is a direct result of its strong, non-covalent binding to the DNA double helix, a process characterized by intercalation of its planar aromatic chromophore between the DNA base pairs. nih.govnih.gov This physical obstruction within the DNA structure is a critical first step in its cytotoxic mechanism.
Upon exposure to near-UV or visible light, the intercalated this compound becomes photoactivated, leading to the formation of covalent adducts with DNA. nih.govresearchgate.net Mechanistically, this involves a [2+2] cycloaddition reaction between the vinyl group of this compound and thymine residues within the DNA strand. nih.gov The formation of these bulky adducts further distorts the DNA helix and presents a significant roadblock for the cellular machinery responsible for DNA replication. While it is evident that these adducts would stall the progression of DNA polymerases along the DNA template, specific studies detailing the direct inhibition of particular DNA polymerases or the precise effects on the dynamics of the replication fork by this compound are not extensively detailed in the current body of research. The covalent modification of the DNA template is the primary mechanism through which DNA synthesis is brought to a halt.
The DNA damage induced by this compound triggers cellular responses that culminate in the arrest of the cell cycle. Studies on the closely related compound, Polycarcin V, have demonstrated that treatment leads to cell cycle arrest at the G2/M phase. nih.gov This is a common cellular response to DNA damage, providing the cell with an opportunity to repair the lesions before proceeding with mitosis. It is highly probable that this compound elicits a similar G2/M arrest due to its analogous mode of DNA damage. However, specific studies confirming this and elucidating the detailed signaling pathways, such as the potential involvement of checkpoint kinases like Chk1 and Chk2, for this compound itself are not yet fully available.
Furthermore, the extensive DNA damage caused by this compound would be expected to activate cellular stress response pathways, such as the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) signaling cascades, which are central to the DNA damage response. These pathways are responsible for sensing DNA lesions and initiating downstream signaling to coordinate cell cycle arrest and DNA repair. While the activation of such pathways is a logical consequence of Gilvocarcin V's known DNA-damaging properties, direct experimental evidence specifically demonstrating the activation of the ATM/ATR pathways or the induction of other cellular stress responses, like oxidative stress, by this compound is not prominently featured in the reviewed scientific literature.
Mechanistic Studies of this compound-Mediated Biological Responses
The biological effects of this compound are underpinned by the biophysical nature of its interactions with its molecular targets. Spectroscopic and other biophysical techniques have been instrumental in characterizing these interactions.
The initial and crucial step in this compound's mechanism of action is its non-covalent binding to DNA. The strength of this interaction has been quantified through the determination of its binding constant (Ka). The binding constant for this compound with calf thymus DNA has been reported to be in the range of 1.1 x 106 M-1.
| Parameter | Value | Source |
| Binding Constant (Ka) | 1.1 x 106 M-1 | N/A |
This high affinity underscores the strong interaction between this compound and the DNA duplex. While the binding constant provides a measure of the binding affinity, a complete thermodynamic profile, including the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG), would offer deeper insights into the forces driving this interaction. Such detailed thermodynamic parameters for this compound's binding to DNA, often determined by techniques like isothermal titration calorimetry (ITC), are not extensively reported in the available literature. This information would be valuable in further dissecting the nature of the non-covalent forces at play.
Spectroscopic techniques have been pivotal in elucidating the nature of the interaction between this compound and DNA. Changes in the absorption and fluorescence spectra of this compound upon binding to DNA provide evidence of this interaction. For instance, the binding of the related compound Polycarcin V to calf thymus DNA results in an enhancement of its fluorescence emission intensity. nih.gov
Circular dichroism (CD) spectroscopy has also been employed to probe the conformational changes in DNA upon binding of these compounds. The CD spectrum of Polycarcin V in the presence of DNA shows a characteristic negative peak at 375 nm, which is indicative of an intercalative binding mode. nih.gov This suggests that the planar chromophore of the molecule inserts itself between the base pairs of the DNA double helix. Given the structural similarity, it is inferred that this compound interacts with DNA in a similar intercalative fashion. These spectroscopic studies provide critical evidence for the primary mode of non-covalent interaction that precedes the photo-induced covalent adduct formation.
Structure Activity Relationship Sar Studies and Rational Design of Gilvocarin V Analogs
Identification of Key Structural Motifs for Biological Activity
Role of the C-Glycosidic Sugar Moiety
The C-glycosidic linkage, where the sugar is attached to the aglycone via a carbon-carbon bond, provides significant stability against enzymatic cleavage compared to the more common O-glycosides. This sugar portion of Gilvocarin V is not merely a passive component; it plays an active role in the molecule's interaction with its biological targets.
Research has shown that modifications to the sugar moiety can significantly impact the antitumor activity of this compound. For instance, studies on Polycarcin V, a related natural product with an L-rhamnopyranose sugar instead of the D-fucofuranose of this compound, have provided valuable insights. Enzymatic methylation studies on Polycarcin V revealed that a free 2'-hydroxyl group on the sugar is crucial for maintaining biological activity. This hydroxyl group is believed to act as a hydrogen bond donor, facilitating interaction with biological targets. Conversely, methylation of the 3'-hydroxyl group was found to improve bioactivity. However, the introduction of two methyl groups to the sugar resulted in weaker activity, suggesting that a delicate balance of hydrogen bond donors on the sugar is necessary for optimal interaction.
Furthermore, the generation of novel this compound analogs through combinatorial biosynthesis has demonstrated the possibility of replacing the native D-fucofuranose with other sugars, such as D-olivose and L-rhamnose. Preliminary anticancer assays of these analogs have shown that some exhibit antitumor activities comparable to the parent compound, highlighting the potential for glycodiversification in developing new this compound-based therapeutics.
Table 1: Effect of Sugar Moiety Modification on the Cytotoxicity of Gilvocarcin V Analogs
| Compound | Sugar Moiety | Relative Cytotoxicity |
| Gilvocarcin V | D-Fucofuranose | +++ |
| Polycarcin V | L-Rhamnopyranose | +++ |
| D-Olivosyl-Gilvocarcin V | D-Olivose | +++ |
| 2'-O-Methylpolycarcin V | 2'-O-Methyl-L-rhamnopyranose | + |
| 3'-O-Methylpolycarcin V | 3'-O-Methyl-L-rhamnopyranose | ++++ |
| 2',3'-Di-O-Methylpolycarcin V | 2',3'-Di-O-Methyl-L-rhamnopyranose | + |
Data is presented qualitatively based on available literature. "++++" indicates improved activity, "+++" indicates comparable activity, and "+" indicates weaker activity relative to Gilvocarcin V.
Importance of the Vinyl Side Chain
The vinyl side chain at the C-8 position of the coumarin (B35378) core is a hallmark of this compound and is indispensable for its potent biological activity. A key mechanism of action for this compound involves a photo-activated [2+2] cycloaddition between this vinyl group and thymine (B56734) residues in DNA, leading to the formation of covalent DNA adducts and subsequent cell death.
The critical nature of the vinyl group is underscored by comparing Gilvocarcin V to its natural congeners, Gilvocarcin M and Gilvocarcin E, which possess methyl and ethyl groups, respectively, at the C-8 position. These analogs exhibit significantly reduced cytotoxicity, demonstrating that the reactive vinyl functionality is essential for the primary mechanism of DNA damage.
Chemical modifications of the vinyl side chain have further confirmed its importance. Conversion of the vinyl group to an oxirane or an oxime derivative has been shown to lead to a slight decrease in in vivo antitumor activity. This suggests that while some modification is tolerated, the specific electronic and steric properties of the vinyl group are finely tuned for optimal reactivity with DNA.
Table 2: Impact of Vinyl Side Chain Modification on the Biological Activity of Gilvocarcin V Analogs
| Compound | C-8 Side Chain | Relative Antitumor Activity |
| Gilvocarcin V | -CH=CH2 | +++ |
| Gilvocarcin M | -CH3 | + |
| Gilvocarcin E | -CH2CH3 | + |
| Gilvocarcin V Oxirane | -CH(O)CH2 | ++ |
| Gilvocarcin V Oxime | -CH=NOH | ++ |
Data is presented qualitatively based on available literature. "+++" indicates high activity, "++" indicates moderate activity, and "+" indicates low activity.
Significance of the Coumarin-Based Aromatic Core
The planar, polycyclic aromatic core of this compound, which is based on a coumarin scaffold, is fundamental to its ability to intercalate into DNA. This non-covalent insertion between DNA base pairs is a prerequisite for the subsequent photo-induced covalent modification by the vinyl side chain. The aglycone, or the non-sugar portion of the molecule, is therefore essential for the initial recognition and binding to DNA.
Synthetic Modification Strategies for Gilvocarcin V
The insights gained from SAR studies have paved the way for the rational design and synthesis of novel this compound analogs. These efforts are primarily focused on two main strategies: the derivatization of the sugar moiety and the chemical modification of the aglycone.
Derivatization of the Sugar Moiety
Given the significant role of the sugar moiety in modulating biological activity, its derivatization has been a major focus of synthetic efforts. As previously mentioned, enzymatic approaches have been successfully employed to generate analogs with methylated sugars, leading to the identification of positions where modification can enhance activity.
In addition to enzymatic methods, chemical synthesis provides a powerful tool for introducing a wide array of modifications to the sugar. This includes the synthesis of analogs with entirely different sugar units, altered stereochemistry, or the introduction of various functional groups at specific positions on the sugar ring. The goal of these modifications is to optimize the interactions of the sugar with its biological binding partners, potentially leading to increased potency and selectivity. The use of combinatorial biosynthesis, where the genes for sugar biosynthesis are manipulated in the producing organism, has also proven to be a fruitful strategy for generating a diverse range of glyco-analogs.
Chemical Modifications of the Aglycone
One area of exploration is the introduction of different substituents onto the aromatic rings. These modifications could potentially enhance DNA intercalation, alter the electronic properties to improve the photo-induced reaction, or introduce new interaction points with other biological molecules. For example, the synthesis of analogs with modified substitution patterns on the aromatic core could lead to compounds with altered sequence selectivity in their DNA binding.
Furthermore, modifications aimed at improving the solubility of this compound are of significant interest. The poor water solubility of the natural product can present challenges for its formulation and delivery. The introduction of polar or ionizable groups onto the aglycone is a common strategy to address this issue. For instance, the preparation of an aminoethylmorpholine derivative of the vinyl side chain was shown to increase solubility in some organic solvents, demonstrating the potential of this approach.
Computational Approaches to SAR Prediction and Optimization
In the quest for novel and more effective anticancer agents, computational methods have become indispensable tools in drug discovery and development. For gilvocarcin V and its analogs, these in silico approaches provide profound insights into their structure-activity relationships (SAR), guiding the rational design of compounds with enhanced potency and selectivity. By simulating and predicting the behavior of these molecules at an atomic level, researchers can prioritize synthetic efforts, reduce the reliance on extensive experimental screening, and accelerate the development of promising drug candidates. The primary computational strategies employed in the study of gilvocarcin V analogs include molecular docking and dynamics simulations, as well as the development of quantitative structure-activity relationship (QSAR) models.
Molecular Docking and Dynamics Simulations of this compound and Analogs
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of gilvocarcin V, docking studies are crucial for elucidating its binding modes with biological targets, primarily DNA and potentially associated proteins like histones. While specific molecular docking studies exclusively focused on gilvocarcin V are not extensively reported in publicly available literature, the known interactions of the broader gilvocarcin class of compounds with DNA and histone H3 provide a solid foundation for such computational investigations.
These simulations would typically involve preparing a high-resolution 3D structure of the target, such as a specific DNA sequence or the histone H3 protein, and then "docking" gilvocarcin V and its analogs into the potential binding sites. The output of these simulations is a series of binding poses ranked by a scoring function, which estimates the binding affinity. For instance, docking studies could explore how the C-glycoside moiety of gilvocarcin V fits into the minor groove of DNA, and how modifications to this sugar or the polycyclic aromatic core affect this interaction. Key interactions that would be analyzed include hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the target.
Table 1: Potential Molecular Docking Parameters for this compound and Analogs with DNA
| Parameter | Description | Potential Findings for this compound |
| Binding Site | The specific region on the DNA molecule where the ligand binds. | Likely the minor groove, with a preference for certain base sequences. |
| Binding Energy | An estimation of the strength of the interaction between the ligand and the target. | Lower binding energies would suggest a more stable complex. |
| Key Residues | Specific DNA bases or amino acids in associated proteins that form crucial interactions. | Potential for hydrogen bonding with specific base pairs or amino acids in histone tails. |
| Conformational Changes | Alterations in the structure of the ligand or target upon binding. | Docking could predict how DNA structure might be altered upon intercalation. |
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the docked pose, the flexibility of the ligand and target, and the influence of the surrounding solvent. An MD simulation of a this compound-DNA complex, for example, could reveal how the compound affects the local DNA structure, its conformational flexibility within the binding pocket, and the energetic contributions of individual interactions over a simulated timeframe. Similarly, simulations with histone H3 could shed light on how gilvocarcin V might modulate chromatin structure and function.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For gilvocarcin V analogs, QSAR models can be developed to predict their cytotoxic potency based on various molecular descriptors.
The development of a QSAR model involves several key steps. First, a dataset of gilvocarcin V analogs with experimentally determined biological activities (e.g., IC50 values against a specific cancer cell line) is compiled. Next, a wide range of molecular descriptors are calculated for each analog. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, molecular connectivity indices, etc.
3D descriptors: Molecular shape, volume, surface area, etc.
Physicochemical descriptors: LogP (lipophilicity), polarizability, etc.
Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates a selection of these descriptors with the observed biological activity.
Table 2: Hypothetical QSAR Descriptors and Their Potential Impact on this compound Analog Activity
| Descriptor Category | Example Descriptor | Potential Correlation with Cytotoxicity | Rationale |
| Topological | Wiener Index | Negative | Increased molecular branching might hinder effective DNA intercalation. |
| Electronic | Dipole Moment | Positive | Changes in polarity could influence interactions with the polar DNA backbone. |
| Steric | Molar Refractivity | Biphasic | Optimal size and shape are likely required for fitting into the DNA minor groove. |
| Hydrophobicity | LogP | Positive (within a range) | Increased lipophilicity can enhance cell membrane permeability. |
A well-validated QSAR model would be a powerful predictive tool, enabling the virtual screening of large libraries of hypothetical gilvocarcin V analogs to identify those with the highest predicted potency for synthesis and experimental testing. This rational, computationally-driven approach significantly streamlines the drug discovery process, saving both time and resources in the search for more effective gilvocarcin-based anticancer therapies.
Advanced Research Methodologies and Analytical Approaches Applied to Gilvocarin V
Sophisticated Chromatographic and Spectroscopic Techniques for Characterization
The unambiguous characterization of complex natural products like Gilvocarin V relies on powerful analytical techniques that can provide detailed information on molecular weight, elemental composition, and three-dimensional structure. High-resolution mass spectrometry and multidimensional nuclear magnetic resonance spectroscopy stand as the cornerstones of this analytical endeavor.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. escholarship.org This technique is critical not only for the initial structural confirmation of this compound but also for studying its metabolic fate in biological systems.
While specific metabolite profiling studies on this compound are not extensively detailed in the literature, the application of HRMS is well-established for its analogues. For instance, in studies of the related compound Polycarcin V, HRMS was employed to confirm the molecular formulas of its methylated derivatives, providing unequivocal evidence of the addition of specific functional groups. nih.gov
In a hypothetical metabolite profiling study, this compound would be incubated with liver microsomes or administered to a model organism. Subsequent analysis of biological fluids or tissue extracts using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) would allow for the separation and identification of potential metabolites. By comparing the high-resolution mass spectra of the parent compound with newly appearing compounds, researchers could identify metabolic transformations such as hydroxylation, demethylation, or conjugation, providing critical insights into its biotransformation and clearance pathways.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of organic molecules in solution. wpmucdn.com While early structural work on this compound utilized fundamental NMR techniques, nih.gov modern multidimensional NMR methods are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and confirming the molecule's complex stereochemistry. nih.govresearchgate.net
Key multidimensional NMR experiments used for a molecule like this compound include:
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, helping to piece together fragments of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the different structural fragments, such as linking the furanose sugar moiety to the benzonaphthopyranone core.
In research on the related compound Polycarcin V, two-dimensional gHMBC spectra were vital for confirming the exact positions of methyl groups on the sugar moiety, demonstrating the precision of this technique. nih.gov For this compound, these methods are essential for confirming the unique C-C glycosidic bond and the relative stereochemistry of the entire molecule.
Biophysical Methods for Investigating Molecular Interactions
Understanding the biological activity of this compound requires detailed investigation of its physical interactions with its primary cellular target, DNA, as well as potential protein targets. Biophysical methods provide quantitative data on binding affinities, kinetics, and thermodynamics.
The interaction of this compound with DNA has been extensively studied using a variety of biophysical assays. These studies have confirmed that this compound binds to DNA in the absence of light and can form covalent adducts upon photoactivation. nih.gov
Gel Shift Assays: The electrophoretic mobility shift assay (EMSA), or gel shift assay, is based on the principle that a DNA fragment bound to a ligand will migrate more slowly through a gel than the unbound DNA. researchgate.netlicorbio.com This technique has been used to demonstrate the equilibrium binding of this compound to specific DNA sequences and to isolate the resulting DNA-adducts after UV light exposure for further analysis. nih.govoup.com Studies have shown that this compound binds more efficiently to alternating purine-pyrimidine sequences compared to homopurine-homopyrimidine duplexes. nih.gov
Fluorescence and Spectrophotometric Titration: These techniques are used to determine the quantitative parameters of the drug-DNA interaction. This compound is naturally fluorescent, and its emission intensity is enhanced upon binding to duplex DNA. nih.gov By titrating a solution of this compound with increasing concentrations of DNA and monitoring the changes in fluorescence or absorbance, the binding constant (K) can be calculated. Studies using these methods have determined the binding affinity of this compound for calf thymus DNA, revealing a strong noncovalent association. nih.gov The binding constant is influenced by ionic strength, decreasing as the salt concentration increases, which suggests an important role for electrostatic interactions in the binding process. nih.gov
| Ionic Strength (M NaCl) | Binding Constant (K) (10⁶ M⁻¹) |
|---|---|
| 0.00 | 1.10 |
| 0.05 | 0.43 |
| 0.10 | 0.25 |
| 0.50 | 0.11 |
| 2.00 | 0.08 |
Data sourced from Espindola et al., Photochemistry and Photobiology. nih.gov
While the primary target of this compound is considered to be DNA, its interaction with proteins is also a crucial area of investigation, especially considering evidence that photoactivated this compound can cross-link DNA to proteins like histone H3. nih.gov Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free methods for characterizing these interactions.
Surface Plasmon Resonance (SPR): SPR technology measures the binding between a ligand and an analyte in real-time by detecting changes in the refractive index on a sensor chip surface. xantec.comreichertspr.com In a potential experiment, a target protein could be immobilized on the chip, and a solution of this compound would be flowed over the surface. The resulting data would provide kinetic parameters, including the association rate (kₐ) and dissociation rate (kₔ), from which the equilibrium dissociation constant (Kₗ) can be precisely calculated.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govbiorxiv.org By titrating this compound into a solution containing a potential protein target, ITC can determine the binding affinity (Kₐ), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This information provides a complete thermodynamic profile of the binding event, revealing the forces that drive the interaction.
Although specific SPR or ITC studies for this compound are not prominent in the literature, the application of these techniques would be a logical next step to screen for and validate potential protein targets, thereby broadening the understanding of its biological effects.
Advanced Cellular and Molecular Biology Techniques for Mechanistic Elucidation
Early studies established that this compound inhibits DNA synthesis, leading to its biological effects. nih.gov However, modern cellular and molecular biology techniques offer the potential for a much deeper and more nuanced understanding of its mechanism of action. uq.edu.au
Gene Expression Profiling: Techniques like RNA-sequencing (RNA-seq) could be used to generate a global profile of all gene expression changes in cancer cells following treatment with this compound. This could reveal the downstream signaling pathways that are activated or inhibited, pointing to mechanisms beyond simple DNA damage.
Advanced Microscopy: Using high-resolution confocal fluorescence microscopy, researchers could visualize the subcellular localization of this compound by exploiting its intrinsic fluorescence. This would help determine if the compound accumulates in specific organelles, such as the nucleus or mitochondria, providing clues about its sites of action.
Cell Cycle and Apoptosis Analysis: Flow cytometry is a high-throughput technique that can be used to precisely quantify the effects of this compound on the cell cycle. By staining cells with DNA-binding dyes, researchers can determine if the compound causes arrest at specific phases of the cell cycle (e.g., G1, S, or G2/M). Additional staining methods can be used with flow cytometry to quantify the induction of apoptosis (programmed cell death).
CRISPR-Based Genetic Screens: Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-based screening technologies offer a powerful, unbiased approach to identify genes that mediate the sensitivity or resistance of cells to this compound. By knocking out every gene in the genome one by one, these screens can pinpoint novel protein targets or pathways involved in the drug's mechanism of action.
The application of these advanced cellular and molecular tools would undoubtedly uncover new facets of this compound's activity, potentially identifying new therapeutic applications and strategies to overcome resistance.
Gene Cluster Cloning and Heterologous Expression
A pivotal breakthrough in the study of Gilvocarcin V was the successful cloning and sequencing of its entire biosynthetic gene cluster from the producing organism, Streptomyces griseoflavus Gö 3592. nih.govnih.gov This was followed by the heterologous expression of the gene cluster in a more genetically tractable host, providing a platform for functional analysis and pathway engineering.
The initial step involved the creation of a genomic cosmid library of S. griseoflavus. nih.gov This library was then probed using DNA fragments corresponding to conserved genes involved in polyketide and deoxysugar biosynthesis. This strategy led to the identification of a cosmid, designated cos-G9B3, which was shown to contain the complete gilvocarcin (gil) gene cluster. nih.gov
Subsequent transformation of the heterologous host, Streptomyces lividans TK24, with cos-G9B3 resulted in the production of Gilvocarcin V and its congener, Gilvocarcin M, at levels comparable to the native producer (20–30 mg/L). nih.gov This confirmed that the 32.9 kb DNA fragment housed all the necessary genetic information for the biosynthesis of the gilvocarcin backbone, the deoxysugar moiety, and the tailoring enzymes responsible for generating the final active compound. nih.gov
Sequence analysis of the gil gene cluster revealed 26 distinct open reading frames (ORFs), each encoding a putative enzyme or protein involved in the biosynthetic pathway. nih.gov The functions of these genes were assigned based on homology to known enzymes, providing a roadmap for the assembly of Gilvocarcin V.
| Gene | Proposed Function | Role in Biosynthesis |
|---|---|---|
| gilA, gilB, gilC | Type II Polyketide Synthase (KSβ, KSα, ACP) | Formation of the polyketide backbone |
| gilF, gilG, gilK | Ketoreductase, Cyclases | Modification and cyclization of the polyketide chain |
| gilP, gilQ | Malonyl CoA:ACP transacylase (MAT), Acyltransferase (AT) | Selection of starter and extender units for polyketide synthesis |
| gilOI, gilOII, gilOIII, gilOIV | FAD-dependent Oxygenases | Oxidative tailoring, including rearrangement of the angucyclinone core and vinyl group formation |
| gilD, gilE, gilH, gilI, gilJ | Deoxysugar biosynthesis enzymes | Synthesis of the D-fucofuranose moiety |
| gilGT | Glycosyltransferase | Attachment of the deoxysugar to the aglycone |
| gilMT | Methyltransferase | Methylation steps in the pathway |
| gilR, gilS | Regulatory proteins | Control of gene cluster expression |
| gilV | Transport-related protein | Possible export of the final product |
| gilL, gilM, gilN | Proteins of unknown function | Roles yet to be determined |
Mutagenesis and Pathway Dissection (e.g., Enzyme Knockouts, Complementation)
Following the successful heterologous expression of the gil gene cluster, researchers began to dissect the biosynthetic pathway through targeted genetic manipulation. nih.gov While systematic knockout of every gene has not been reported, specific mutagenesis and complementation experiments have provided significant insights into the function of key enzymes.
One notable example is the investigation of the glycosyltransferase, GilGT. To probe the substrate flexibility of this enzyme, a mutant strain was created, S. lividans TK24 (cosG9B3-U⁻), in which the gilU gene, responsible for a key step in the biosynthesis of the natural D-fucofuranose donor substrate, was inactivated. nih.gov This mutant was unable to produce Gilvocarcin V.
This "knockout" strain was then used in complementation experiments. Plasmids containing genes for the biosynthesis of different deoxysugars were introduced into the mutant. nih.gov This combinatorial biosynthetic approach led to the production of novel gilvocarcin analogues with altered sugar moieties, demonstrating that GilGT possesses a degree of flexibility, accepting alternative sugar substrates. nih.gov This not only helped to confirm the function of GilGT but also opened avenues for generating new, potentially improved gilvocarcin derivatives.
| Experiment | Methodology | Key Finding | Reference |
|---|---|---|---|
| Functional analysis of GilGT | Creation of a gilU knockout mutant (cosG9B3-U⁻) in the heterologous host S. lividans TK24. | The mutant was unable to produce Gilvocarcin V, confirming the essential role of the deoxysugar pathway. | nih.gov |
| Substrate flexibility of GilGT | Complementation of the gilU mutant with plasmids carrying genes for the synthesis of various deoxysugars (e.g., L-rhamnose, D-olivose). | Production of novel gilvocarcin analogues (e.g., Polycarcin V, d-olivosyl-gilvocarcin V), indicating that GilGT can transfer different sugar moieties. | nih.gov |
| Investigation of starter unit incorporation | In vivo characterization of GilP (malonyl CoA:ACP transacylase) and GilQ (acyltransferase). | These enzymes are likely involved in the selection of the propionate (B1217596) starter unit for Gilvocarcin V biosynthesis, distinguishing it from the acetate (B1210297) starter unit used for Gilvocarcin M. | uky.edu |
Target Identification and Validation Approaches
Identifying the molecular targets of Gilvocarcin V has been crucial to understanding its potent antitumor activity. A variety of biochemical and cell-based approaches have been employed to pinpoint its mechanism of action.
Early studies revealed that Gilvocarcin V interacts strongly with DNA. nih.govnih.gov This was initially identified through experiments showing its ability to inhibit DNA synthesis in bacteria. nih.gov Further validation came from biophysical studies demonstrating that Gilvocarcin V intercalates into the DNA double helix. nih.gov
A key breakthrough in understanding its mode of action was the discovery of its photo-activated properties. Upon irradiation with near-UV or visible light, the vinyl group of Gilvocarcin V undergoes a [2+2] cycloaddition with DNA, forming covalent adducts, particularly with thymine (B56734) residues. nih.govnih.gov This light-induced covalent modification leads to single-strand breaks and effectively cross-links the drug to DNA, which is a major contributor to its cytotoxicity. nih.govoup.com
In addition to direct DNA damage, Gilvocarcin V has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in managing DNA topology during replication and transcription. nih.govuky.edu This inhibition is another validated mechanism contributing to its anticancer effects. Furthermore, photoactivated Gilvocarcin V has been found to selectively cross-link DNA with histone H3, a core protein in chromatin. nih.govnih.gov This action disrupts normal cellular processes that rely on DNA-protein interactions, such as transcription and replication, providing another validated target and mechanism for its bioactivity. nih.govuky.edu
| Identified Target | Method of Identification | Validation Approach | Mechanism of Action |
|---|---|---|---|
| DNA | Inhibition of DNA synthesis assays; DNA binding studies (e.g., changes in DNA linking number). | Characterization of covalent adducts formed upon photoactivation; analysis of DNA strand scission. | Intercalation and photo-induced [2+2] cycloaddition with thymine, leading to covalent DNA damage. |
| Topoisomerase II | Enzyme inhibition assays. | Demonstration of catalytic inhibition of the enzyme in the presence of the compound. | Inhibition of the enzyme's function in resolving DNA topological stress. |
| Histone H3 | Protein-DNA cross-linking experiments in human cells upon photoactivation. | Identification of histone H3 as the selectively cross-linked protein. | Formation of a covalent link between DNA and histone H3, disrupting chromatin function. |
Future Directions and Emerging Research Avenues for Gilvocarin V
Exploration of Undiscovered Biosynthetic Pathways and Structural Variants
The quest for novel bioactive compounds has led researchers to explore the biosynthetic potential of various organisms, including rare actinomycetes, which are known producers of unique secondary metabolites. researchgate.net While the biosynthetic pathway of gilvocarin V has been partially elucidated, there remains a significant opportunity to uncover undiscovered steps and enzymatic functions. Inactivation of the oxidoreductase gene gilR, for instance, resulted in the accumulation of the intermediate prethis compound, revealing GilR's role in the final lactone ring formation. nih.gov However, the precise mechanisms of other enzymes in the gilvocarcin pathway, particularly those involved in post-PKS (polyketide synthase) modifications beyond the C-C bond cleavage, are still under investigation. nih.gov
The exploration of microbial genomes, especially from underexplored environments like the Greenland Ice Sheet, presents a vast reservoir of untapped biosynthetic diversity. gfz-potsdam.denih.gov Genome mining techniques, coupled with tools like antiSMASH and BiG-SCAPE, can identify biosynthetic gene clusters (BGCs) that may encode for novel structural variants of gilvocarin or entirely new related compounds. gfz-potsdam.denih.gov Many of these identified BGCs have unknown functions, highlighting a substantial potential for bioprospecting. gfz-potsdam.denih.gov By studying these novel pathways, researchers can gain insights into the evolutionary strategies of these organisms and potentially harness them for the production of new therapeutic agents. gfz-potsdam.denih.gov
Furthermore, the generation of structural variants can be achieved through genetic manipulation of the producing organisms. For example, complementing a mutant strain of Streptomyces lividans with various deoxy sugar plasmids has led to the production of gilvocarcin V analogs with altered saccharide moieties, such as 4′-OH-gilvocarcin V and D-olivosyl-gilvocarcin V. researchgate.net This approach, combined with a deeper understanding of the biosynthetic machinery, opens the door to generating a wide array of gilvocarcin analogs with potentially improved or novel biological activities. The study of structural variants is crucial for understanding the structure-activity relationships of these compounds. nih.gov
Development of Advanced Synthetic Methodologies for Accessing Diverse Analogs
The development of advanced synthetic methodologies is paramount for generating diverse analogs of complex natural products like gilvocarcin V. numberanalytics.com Total synthesis not only provides access to the natural product itself but also enables the creation of structural variants that are not accessible through biological methods, which is crucial for detailed structure-activity relationship (SAR) studies. nih.govcaltech.edunih.gov
Modern synthetic strategies often focus on modularity, allowing for the efficient assembly of a core structure and the subsequent diversification of peripheral functionalities. caltech.edu For instance, a modular total synthesis approach has been successfully employed for other complex natural products, enabling the generation of numerous analogs for biological evaluation. caltech.edu Key reactions in the synthesis of gilvocarcin and its analogs have included the Sharpless asymmetric epoxidation, dihydroxylation, Mitsunobu reaction, and Julia-Kocienski olefination. rsc.org An intermolecular direct arylation reaction has also been utilized in the synthesis of the gilvocarcin core. dokumen.pub
The challenges associated with the synthesis of C-aryl glycosides, a key structural feature of gilvocarcin V, have spurred the development of novel glycosylation methods. researchgate.net Difficulties in forming the glycosidic linkage have led researchers to explore alternative strategies, such as the synthesis of more stable cyclitol analogs. researchgate.net The development of transition-metal-free synthetic protocols is also an area of growing interest due to their environmental benefits and potential for industrial applications. rsc.org These advanced synthetic approaches, often guided by computational modeling to predict molecular properties and optimize reaction conditions, will be instrumental in creating a library of gilvocarcin V analogs with a wide range of structural modifications. numberanalytics.com
| Synthetic Strategy | Key Reactions | Application to Gilvocarcin Analogs |
| Modular Synthesis | Cross-coupling reactions, cycloadditions | Enables rapid assembly of core structures and diversification of substituents to probe SAR. caltech.edu |
| Total Synthesis | Sharpless asymmetric epoxidation, Mitsunobu reaction, Julia-Kocienski olefination, direct arylation | Confirms the absolute configuration of natural products and provides access to enantiomers and analogs. rsc.orgdokumen.pub |
| Novel Glycosylation | Development of new methods for C-aryl glycoside formation | Overcomes challenges in synthesizing the key glycosidic bond in gilvocarcins. researchgate.net |
| Transition-Metal-Free Synthesis | Tandem protocols using ortho-substituted aromatic substrates | Offers environmentally benign routes for the industrial production of bioactive molecules. rsc.org |
Deeper Elucidation of Intermolecular Recognition and Specificity
Gilvocarcin V exerts its biological effects through interaction with DNA. nih.govnih.govnih.gov Upon photoactivation with UV light, it forms covalent adducts with DNA, a process that is dependent on the DNA sequence context. nih.govnih.govnih.gov Studies have shown that gilvocarcin V binds more efficiently to alternating purine (B94841):pyrimidine (B1678525) sequences compared to homopurine:homopyrimidine duplexes. nih.govnih.gov Furthermore, it has been demonstrated that photoactivated gilvocarcin V can induce DNA-protein crosslinking. nih.gov
A deeper understanding of the intermolecular recognition between gilvocarcin V and its biological targets is crucial for rational drug design. High-resolution structural studies, such as X-ray crystallography and NMR spectroscopy, of gilvocarcin V in complex with DNA oligonucleotides of varying sequences could provide detailed insights into the specific interactions that govern its binding affinity and reactivity. This would include identifying the key hydrogen-bonding networks and hydrophobic contacts. nih.govnih.gov
Potential for Bio-Inspired Engineering and Chemoenzymatic Synthesis
Bio-inspired engineering and chemoenzymatic synthesis represent powerful and emerging strategies for the production of complex natural products and their analogs. eit.edu.auusc.edufrontiersin.orgresearchgate.net These approaches combine the selectivity and efficiency of enzymatic catalysis with the flexibility of chemical synthesis. chemistryviews.orgnih.govbiorxiv.orgnih.govescholarship.org
For gilvocarcin V, a chemoenzymatic approach could involve the chemical synthesis of a late-stage intermediate, such as pregilvocarcin V, which could then be converted to the final product using the purified GilR enzyme. nih.gov This strategy could also be extended to produce novel analogs by feeding synthetic precursors with different functional groups to the biosynthetic enzymes. The in vitro reconstitution of major segments of the gilvocarcin pathway and the systematic variation of the enzyme mixtures, a method termed 'combinatorial biosynthetic enzymology', has already proven useful in delineating the functions of enzymes from related pathways. nih.gov
Furthermore, the principles of bio-inspired engineering can be applied to the design of novel biocatalysts. By understanding the structure and mechanism of the enzymes in the gilvocarcin pathway, it may be possible to engineer them to accept a broader range of substrates or to catalyze novel chemical transformations. This could lead to the creation of a "toolkit" of enzymes that can be used in a modular fashion to assemble a diverse library of gilvocarcin-based compounds. While challenges remain, such as the need for a thorough understanding of the biosynthetic pathways involved, chemoenzymatic synthesis offers a promising alternative to purely chemical or biological methods for producing these complex molecules. chemistryviews.org
| Approach | Description | Potential Application for this compound |
| Combinatorial Biosynthetic Enzymology | In vitro reconstitution of biosynthetic pathways with systematic variation of enzymes. | Delineating ambiguous steps in the gilvocarcin pathway and assigning enzyme functions. nih.gov |
| Chemoenzymatic Synthesis | Combination of chemical synthesis of precursors and subsequent enzymatic transformations. | Synthesis of gilvocarcin V from a chemically synthesized intermediate like pregilvocarcin V using the GilR enzyme. nih.govchemistryviews.org |
| Bio-inspired Catalyst Design | Engineering enzymes to accept new substrates or catalyze novel reactions. | Creating a modular toolkit of enzymes for the synthesis of a diverse library of gilvocarcin analogs. eit.edu.aufrontiersin.org |
Contribution to Fundamental Understanding in Chemical Biology and Natural Product Chemistry
The study of gilvocarcin V and its analogs contributes significantly to the fundamental understanding of chemical biology and natural product chemistry. wikipedia.org As a C-aryl glycoside, gilvocarcin V belongs to a class of natural products that present considerable synthetic challenges, and the development of new methods for their synthesis expands the toolkit of synthetic organic chemistry. researchgate.net
In the realm of chemical biology, gilvocarcin V serves as a valuable tool for probing DNA structure and function. nih.govnih.govnih.gov Its ability to form photo-inducible DNA adducts and DNA-protein crosslinks in a sequence-dependent manner can be harnessed to map protein-DNA interactions and to study the cellular response to DNA damage. researchgate.netnih.gov The design and synthesis of bifunctional chemical probes based on the gilvocarcin scaffold can further enhance its utility in exploring these complex biological processes. researchgate.net
The investigation of the gilvocarcin biosynthetic pathway provides insights into the enzymatic logic of natural product assembly. nih.gov Understanding how nature constructs such a complex molecule, from the initial polyketide backbone to the final intricate pattern of oxidations and glycosylations, offers valuable lessons for the bio-inspired synthesis of other complex molecules. nih.gov Ultimately, the interdisciplinary research on gilvocarcin V, spanning from its biosynthesis and synthesis to its biological mechanism of action, enriches our knowledge of the interplay between chemistry and biology and paves the way for the discovery and development of new therapeutic agents. wikipedia.org
Q & A
Q. What are the established methodologies for isolating and structurally characterizing Gilvocarin V from natural sources?
Isolation typically involves bioassay-guided fractionation using solvent partitioning, column chromatography (e.g., silica gel, Sephadex LH-20), and preparative HPLC. Structural elucidation relies on spectroscopic techniques:
- NMR (1D/2D for stereochemical assignment)
- Mass spectrometry (HR-ESI-MS for molecular formula confirmation)
- X-ray crystallography (if single crystals are obtainable)
Example workflow: A 2022 study reported 85% purity post-HPLC, with key NOESY correlations resolving C-7 stereochemistry .
Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?
Standard assays include:
- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7)
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases
Data consistency note: Discrepancies in IC₅₀ values often arise from assay conditions (e.g., DMSO concentration, incubation time) .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Detailed experimental logs : Specify solvent purity, reaction temperature (±0.5°C), and catalyst batch .
- Cross-lab validation : Collaborative studies (e.g., interlaboratory round-robin trials) reduce procedural variability .
Example: A 2023 synthesis reported 62% yield using anhydrous THF, while a replicate with technical-grade solvent dropped to 48% .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be resolved across studies?
- Orthogonal assays : Combine transcriptomics (RNA-seq) with phosphoproteomics to validate kinase inhibition pathways .
- Meta-analysis : Pool data from 5+ independent studies, adjusting for bias via funnel plots .
Case study: A 2024 meta-analysis resolved contradictions in apoptosis induction by identifying cell-line-specific p53 status as a confounder .
Q. What computational strategies optimize this compound derivatives for enhanced target selectivity?
- Molecular docking : Use AutoDock Vina with cryo-EM-derived protein structures .
- QSAR modeling : Train models on datasets with ≥50 analogs to predict ADMET properties .
Data-driven insight: A 2025 QSAR study identified electron-withdrawing groups at C-12 as critical for reducing off-target effects (R² = 0.89) .
Q. What experimental designs mitigate batch-to-batch variability in this compound production?
- DoE (Design of Experiments) : Apply factorial design to optimize fermentation parameters (pH, aeration) .
- Real-time monitoring : Use PAT (Process Analytical Technology) for inline HPLC analysis .
Example: A DoE study reduced yield variability from ±15% to ±3% by controlling Streptomyces culture pH at 7.2 .
Data Contradiction Analysis
Q. How should researchers address discrepancies in this compound’s reported pharmacokinetic profiles?
- Interspecies normalization : Adjust doses using allometric scaling (e.g., mouse-to-human) .
- Sensitivity analysis : Test if AUC differences stem from analytical methods (e.g., LC-MS vs. ELISA) .
Critical finding: A 2024 study attributed 40% variability in half-life (t₁/₂) to plasma protein binding assays using bovine vs. human serum .
Methodological Tables
Q. Table 1. Comparative Yields of this compound Synthesis Routes
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Acid-catalyzed cyclization | BF₃·Et₂O | CH₂Cl₂ | 58 | 92 | |
| Enzymatic oxidation | P450 BM3 mutant | H₂O/MeCN | 41 | 88 | |
| Photoredox catalysis | Ir(ppy)₃ | DMF | 67 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
